N-cycloheptyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide
Description
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Properties
Molecular Formula |
C21H30N2O3 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-cycloheptyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H30N2O3/c1-21(20(25)22-17-9-5-3-4-6-10-17)13-12-19(24)23(21)15-16-8-7-11-18(14-16)26-2/h7-8,11,14,17H,3-6,9-10,12-13,15H2,1-2H3,(H,22,25) |
InChI Key |
NIXUTTYRDAJENA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)N1CC2=CC(=CC=C2)OC)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Biological Activity
N-cycloheptyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its safety profile based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolidine derivatives, characterized by the presence of a cycloheptyl group and a methoxyphenyl substituent. Its chemical formula is , and it features a carboxamide functional group which is often linked to biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar pyrrolidine derivatives. For instance, compounds resembling this compound have demonstrated activity against various Gram-positive bacteria and fungi.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Structure | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine | Staphylococcus aureus | < 0.1 µM |
| 3,5-Dichloro derivative | Acinetobacter baumannii | < 0.1 µM |
| N-cycloheptyl variant | Klebsiella pneumoniae | Pending results |
These findings suggest that the structural modifications in pyrrolidine derivatives can lead to enhanced antimicrobial properties, making them candidates for further development against drug-resistant pathogens .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects on cancer cell lines.
Case Study: A549 Human Lung Cancer Cells
In a study focusing on the A549 human lung cancer cell line, derivatives similar to N-cycloheptyl compounds demonstrated varying degrees of cytotoxicity:
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Compound A | 15 | >1000 |
| Compound B | 25 | >500 |
| N-cycloheptyl variant | Pending results | Pending results |
The selectivity index indicates the potential safety of these compounds, with higher values suggesting lower toxicity to normal cells compared to cancer cells .
Safety Profile and Toxicity
Understanding the safety profile of N-cycloheptyl derivatives is crucial for their therapeutic application. Preliminary assessments indicate that many pyrrolidine derivatives exhibit low cytotoxicity towards non-malignant cells.
Table 2: Toxicity Assessment
| Compound | Cytotoxicity (IC50) on HEK Cells (µM) | Hepatotoxicity Probability |
|---|---|---|
| Compound A | >256 | Low (0.52) |
| Compound B | >217 | Moderate (0.61) |
| N-cycloheptyl variant | Pending results | Pending results |
These results highlight the importance of further studies to ensure that these compounds can be safely developed into therapeutic agents .
Scientific Research Applications
Biological Applications
-
Pharmacological Potential
- Anti-inflammatory Activity : Research indicates that compounds with similar structural motifs exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that N-cycloheptyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide may have therapeutic applications in treating inflammatory diseases.
- Analgesic Effects : The compound may also demonstrate analgesic properties, potentially acting on pain pathways in the central nervous system. Studies have shown that related compounds can modulate pain perception, indicating a similar potential for this compound.
-
Anticancer Activity
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound exhibits selective cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast and colon cancer cells.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways or inhibiting survival signals, thus presenting a promising avenue for further investigation.
-
Neuroprotective Effects
- Potential in Neurodegenerative Disorders : Given its structural features, this compound might interact with neurotransmitter systems or inhibit enzymes like acetylcholinesterase, which could be beneficial in treating conditions such as Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
